molecular formula C16H21N5O3S B2387394 N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034200-58-1

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2387394
CAS No.: 2034200-58-1
M. Wt: 363.44
InChI Key: WXTUIDWQGXZLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an organic compound with distinctive structural attributes. This intricate molecule contains a pyrrolidine ring, an acetamide group, a cyanopyrazine fragment, and a methylthio component. Due to its multifaceted structure, this compound can engage in a variety of chemical reactions, making it an exciting candidate for research in multiple scientific domains.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide generally involves a multi-step procedure. This often starts with the preparation of the cyanopyrazine derivative, followed by its coupling with pyrrolidine derivatives in the presence of appropriate reagents. The methylthio butan-2-yl component is then introduced through reactions involving thiolation agents. The final acetamide incorporation is done through amidation reactions.

  • Industrial Production Methods: Industrial production may leverage advanced catalytic systems and flow chemistry techniques to optimize yield and purity. Continuous production methods ensure the scalability and efficiency required for large-scale manufacturing.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes several chemical reactions, including oxidation, reduction, nucleophilic substitution, and addition reactions.

  • Common Reagents and Conditions:

    • Oxidation: Agents like potassium permanganate or chromium trioxide.

    • Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    • Substitution: Nucleophiles such as halides or alkoxides in the presence of base.

    • Addition: Electrophiles in the presence of Lewis acids.

  • Major Products Formed: The products can vary depending on reaction conditions but often involve modifications to the pyrrolidine or pyrazine rings, or the functional groups attached to them.

Scientific Research Applications

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide finds applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of complex molecules.

  • Biology: Probed for its interactions with biological macromolecules.

  • Medicine: Investigated for potential therapeutic properties.

  • Industry: Employed in the development of novel materials.

Mechanism of Action

This compound's mechanism of action is primarily influenced by its structural components:

  • Molecular Targets: It interacts with various enzymes and receptors.

  • Pathways Involved: It affects signal transduction pathways and metabolic pathways, depending on the specific biological context in which it is used.

Comparison with Similar Compounds

Compared to other compounds with similar functionalities:

  • Uniqueness: The specific arrangement of cyanopyrazine, pyrrolidine, and acetamide groups makes it particularly versatile in reactions.

  • Similar Compounds: Includes other cyanopyrazine derivatives, pyrrolidine-based molecules, and acetamide-containing compounds. Each shares some reactivity profiles but varies significantly in terms of biological activity and application.

This article should give a clear understanding of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide from multiple perspectives. How does that line up with what you’re hoping to read?

Properties

IUPAC Name

N-[1-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-11(22)20-13(4-8-25-2)16(23)21-7-3-12(10-21)24-15-14(9-17)18-5-6-19-15/h5-6,12-13H,3-4,7-8,10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTUIDWQGXZLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.